molecular formula C8H3BrClN3 B11857733 7-bromo-2-chloro-3H-benzimidazole-5-carbonitrile

7-bromo-2-chloro-3H-benzimidazole-5-carbonitrile

Cat. No.: B11857733
M. Wt: 256.48 g/mol
InChI Key: VUQVTFGHBBMPLT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2-chloro-3H-benzimidazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with a suitable nitrile in the presence of a brominating and chlorinating agent. The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

7-bromo-2-chloro-3H-benzimidazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

7-bromo-2-chloro-3H-benzimidazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-bromo-2-chloro-3H-benzimidazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-3H-benzimidazole-5-carbonitrile
  • 7-bromo-3H-benzimidazole-5-carbonitrile
  • 2-chloro-7-methyl-3H-benzimidazole-5-carbonitrile

Uniqueness

7-bromo-2-chloro-3H-benzimidazole-5-carbonitrile is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity. This dual halogenation can enhance its interaction with molecular targets and improve its efficacy in various applications .

Properties

Molecular Formula

C8H3BrClN3

Molecular Weight

256.48 g/mol

IUPAC Name

7-bromo-2-chloro-3H-benzimidazole-5-carbonitrile

InChI

InChI=1S/C8H3BrClN3/c9-5-1-4(3-11)2-6-7(5)13-8(10)12-6/h1-2H,(H,12,13)

InChI Key

VUQVTFGHBBMPLT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)Cl)Br)C#N

Origin of Product

United States

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